[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
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Overview
Description
[4-(Aminomethyl)-2-oxabicyclo[211]hexan-1-yl]methanol is a bicyclic compound featuring an aminomethyl group and a hydroxyl group attached to a bicyclo[211]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[2.1.1]hexane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Hydroxyl Group Addition: The hydroxyl group can be introduced through a hydroboration-oxidation reaction, where the double bond in the bicyclic ring system is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(Aminomethyl)-2-oxabicyclo[211]hexan-1-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of bicyclic molecules with biological targets. Its structural features allow for the exploration of binding affinities and mechanisms of action in various biological systems.
Medicine
In medicinal chemistry, [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is investigated for its potential therapeutic properties. Its unique structure may confer specific biological activities, making it a candidate for drug development in areas such as antimicrobial or anticancer therapy.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and resins. Its structural properties may impart desirable characteristics to the final products, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the hydroxyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: A similar compound with the aminomethyl group at a different position on the bicyclic ring.
[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol: A compound with an additional hydroxyl group on the bicyclic ring.
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]ethanol: A compound with an ethyl group instead of a methyl group attached to the hydroxyl group.
Uniqueness
The uniqueness of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol lies in its specific arrangement of functional groups and the resulting structural properties. This configuration can lead to distinct reactivity patterns and biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGDSZWRQRWNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2306265-35-8 |
Source
|
Record name | [4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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